tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Description
tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate is a synthetic benzo[c]chromenone derivative characterized by a bicyclic fused chromenone core (6H-benzo[c]chromen-6-one) substituted with a methyl group at position 3 and a tert-butyl ester-linked acetoxy group at position 1 (). The compound’s molecular formula is C₁₉H₂₂O₅, with an average molecular mass of 330.38 g/mol (). Its structure combines a partially hydrogenated chromenone system (positions 7–10 are saturated) with a bulky tert-butyl ester, which confers distinct steric and electronic properties compared to simpler esters like methyl or ethyl.
Benzo[c]chromenones are pharmacologically relevant scaffolds, often investigated for metal-sensing capabilities () and enzyme inhibition ().
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-12-9-15(23-11-17(21)25-20(2,3)4)18-13-7-5-6-8-14(13)19(22)24-16(18)10-12/h9-10H,5-8,11H2,1-4H3 |
InChI Key |
MMTYSOJMOCFHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate typically involves several stepsThe reaction conditions often involve the use of reagents such as tert-butyl alcohol, acetic anhydride, and catalysts like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
tert-Butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Mass (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| tert-butyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate | C₁₉H₂₂O₅ | 3-methyl, 1-(tert-butyl ester) | 330.38 | Bulky tert-butyl group enhances lipophilicity; partially saturated core | |
| Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate | C₁₉H₂₂O₅ | 3-methyl, 1-(isopropyl ester) | 330.38 | Smaller ester group reduces steric hindrance; similar mass but distinct solubility | |
| Ethyl (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate | C₂₄H₂₄O₅ | 3-methyl, 1-(ethyl ester with phenylacetate) | 392.45 | Phenyl group introduces aromaticity; higher molecular weight | |
| Butyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate | C₂₀H₂₃ClO₅ | 3-chloro, 2-(butyl ester) | 378.85 | Chloro substituent enhances electrophilicity; butyl ester increases chain flexibility | |
| 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid | C₁₆H₁₆O₅ | 3-methyl, 1-(carboxylic acid) | 288.30 | Acidic group improves water solubility; potential for salt formation |
Key Observations :
Ester Group Influence :
- The tert-butyl ester (330.38 g/mol) is sterically hindered, likely reducing metabolic degradation compared to smaller esters (e.g., isopropyl or ethyl) .
- Carboxylic acid derivatives (e.g., ) are more polar, favoring aqueous solubility but limiting membrane permeability .
). Phenylacetate () extends π-conjugation, which may enhance fluorescence properties relevant to sensing applications .
Metal-Binding Properties :
- Natural benzo[c]chromenones (e.g., urolithins) exhibit selective fluorescence quenching with Fe³⁺ ().
- The tert-butyl derivative’s ester group may reduce metal-binding efficiency compared to hydroxylated analogues (e.g., 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) due to steric shielding of the chromenone oxygen .
Enzyme Inhibition :
- In PDE2 inhibition studies, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (IC₅₀ = 93.24 μM) showed moderate activity, suggesting that esterification (as in the tert-butyl compound) might alter binding affinity .
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